molecular formula C9H18N2O B15277097 Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine

Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine

Cat. No.: B15277097
M. Wt: 170.25 g/mol
InChI Key: JFPJMFAJGADFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine is a chemical compound characterized by its unique structure, which includes a methoxycyclobutyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted cyclobutane derivative with piperazine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1r,3r)-1,3-Cyclohexanedimethanamine: Shares a similar cyclohexane structure but differs in functional groups.

    Rel-(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-ol: Contains a cyclobutane ring with different substituents.

Uniqueness

Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine is unique due to its specific methoxycyclobutyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3-methoxycyclobutyl)piperazine

InChI

InChI=1S/C9H18N2O/c1-12-9-6-8(7-9)11-4-2-10-3-5-11/h8-10H,2-7H2,1H3

InChI Key

JFPJMFAJGADFPM-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.